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Synthesis of Quinoline-Carboxamide Derivatives

The synthesis of quinoline-carboxamide core structures typically involves converting a carboxylic acid to a

reactive acid chloride intermediate, followed by coupling with various amines [1] [2].

General Procedure for Synthesis [1]:

Formation of Acid Chloride: Quinoline-6-carboxylic acid is refluxed with an excess of thionyl

chloride (SOCl₂) in an anhydrous solvent like toluene or dichloromethane (DCM) for 4-6 hours. A
catalytic amount of DMF may be added to facilitate the reaction. The reaction is monitored by TLC,

and upon completion, the solvent and excess SOCl₂ are evaporated to obtain the crude acid chloride.
Amide Coupling: The acid chloride is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A

solution of the desired amine and a base, such as triethylamine (TEA) or potassium carbonate
(K₂CO₃), is prepared in a separate vessel. The amine solution is added dropwise to the acid chloride

solution at 0-5°C with stirring. The reaction mixture is then stirred for several hours at room
temperature or until completion, as monitored by TLC.

Work-up and Purification: The product is extracted with an organic solvent, and the combined
organic layers are evaporated under reduced pressure. The final carboxamide derivative is purified

using techniques like column chromatography or recrystallization.

Biological Activity Screening Protocols
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Here are detailed experimental protocols for evaluating key biological activities, adapted from studies on

similar quinoline-carboxamides.

Protocol 1: In Vitro Anticancer Activity Screening via Cytotoxicity
and Apoptosis Assays

This protocol is designed to evaluate the anti-proliferative and pro-apoptotic effects of test compounds on

cancer cell lines, such as human breast adenocarcinoma (MCF-7) [1].

Cell Viability (MTT Assay):

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and

incubate for 24 hours.
Compound Treatment: Treat cells with a range of concentrations of the test compounds (e.g.,

1-100 µM) for 48-72 hours.
MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate

for 4 hours.
Formazan Solubilization: Carefully remove the medium, dissolve the formed formazan

crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ values.

Apoptosis Analysis by Flow Cytometry:

Treatment: Treat MCF-7 cells with the test compound at its IC₅₀ concentration for 24 hours.
Cell Staining: Harvest the cells, wash with PBS, and resuspend in a binding buffer. Stain the

cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of viable

(Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and
necrotic (Annexin V⁻/PI⁺) cell populations.

The workflow for this screening process is outlined below:
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Protocol 2: In Vitro Anti-Mycobacterial Activity Screening

This protocol is used to determine the activity of compounds against Mycobacterium tuberculosis and other

mycobacterial species [2].

Bacterial Culture: Grow the mycobacterial strains (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9

broth or on 7H10 agar plates.
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and further dilute

in the broth medium.
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Inoculation and Incubation: Inoculate the compound-containing medium with a standardized

bacterial suspension. Incubate the cultures at 37°C for 7-21 days.
Assessment of Activity: Determine the Minimum Inhibitory Concentration (MIC) as the lowest

compound concentration that prevents visible bacterial growth. Compare the results to standard
drugs like isoniazid and pyrazinamide.

Protocol 3: Cytochrome P450 (CYP) Inhibition Screening

This high-throughput assay assesses the potential of new compounds to cause drug-drug interactions by

inhibiting major CYP enzymes [3].

Reaction Setup: In a 96-well plate, combine human recombinant CYP enzyme (e.g., CYP3A4), a
non-fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl) coumarin/BFC for CYP3A4),

and the test compound at various concentrations.
Initiation and Incubation: Start the reaction by adding an NADPH-regenerating system. Incubate the

plate at 37°C for a predetermined time.
Reaction Termination and Detection: Stop the reaction with an organic solvent (e.g., acetonitrile)

and measure the fluorescence of the metabolite (e.g., 7-hydroxy-4-trifluoromethylcoumarin/HFC for
BFC) using a microplate reader with appropriate excitation/emission filters.

Data Analysis: Calculate the percentage inhibition relative to a solvent control and determine the
IC₅₀ values.

Biological Activity Data of Related Compounds

While data for the 6-hydroxy-5-carboxamide derivative is unavailable, the biological activities of closely

related quinoline-2-carboxamides and naphthalene-2-carboxamides (as isosteres) provide valuable insights

for your research direction [2].

Table 1: Selected Biological Activities of Quinoline-2-Carboxamides and Naphthalene-2-Carboxamides

[2]

Compound Scaffold
R-Group /
Substituent

Biological Activity
(IC₅₀ or MIC)

Target / Assay

Quinoline-2-
carboxamide

N-Cycloheptyl MIC = 0.58 µM M. tuberculosis
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Compound Scaffold
R-Group /
Substituent

Biological Activity
(IC₅₀ or MIC)

Target / Assay

Quinoline-2-
carboxamide

N-Cyclohexyl MIC = 1.56 µM M. tuberculosis

Quinoline-2-
carboxamide

N-(2-Phenylethyl) MIC = 1.09 µM M. tuberculosis

Naphthalene-2-
carboxamide

N-Benzyl IC₅₀ = 7.5 µmol/L Photosynthetic Electron

Transport (PET) Inhibition

Quinoline-2-
carboxamide

N-Benzyl IC₅₀ = 59.4 µmol/L Photosynthetic Electron

Transport (PET) Inhibition

In Silico Screening and ADME Profiling

Computational methods are crucial for prioritizing compounds for synthesis and predicting their drug-

likeness [4].

Molecular Docking:

Software: Tools like Molecular Operating Environment (MOE) can be used.
Procedure: The 3D structure of the target protein (e.g., P2X7 receptor, 3-alpha hydroxysteroid

dehydrogenase) is prepared by removing water and adding hydrogen. The compound structure
is energy-minimized and then docked into the protein's active site. The docking poses and

scores (e.g., binding affinity in kcal/mol) are analyzed to predict potential activity and binding
mode [1] [4].

ADME Prediction:

Tool: Use web tools like SwissADME.

Key Parameters to Assess:
Gastrointestinal (GI) absorption: Predicts oral bioavailability.

Lipophilicity (Log P): An ideal value is typically <5.
Topological Polar Surface Area (TPSA): Related to cell permeability; for oral drugs,

often <140 Å².
Cytochrome P450 (CYP) inhibition: Predicts potential for drug-drug interactions.
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Rule of Five: Ensures drug-likeness; violations should be ≤1 [4].

I hope these detailed protocols and data for analogous compounds provide a robust starting point for your

research on 6-Hydroxyquinoline-5-carboxamide. Should you require further elaboration on any specific

section, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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